(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid
Overview
Description
®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both amino and oxo functional groups, which contribute to its reactivity and versatility in chemical reactions.
Mechanism of Action
Target of Action
It is known that aromatic amines, such as the one , often interact with various enzymes and receptors in the body .
Mode of Action
Aromatic amines are known to undergo various chemical reactions, including sulfonation . The compound might interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
The compound likely affects several biochemical pathways due to the presence of the aromatic amine and carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including Suzuki–Miyaura cross-coupling and sulfonation . The downstream effects of these reactions can vary widely, depending on the specific pathways involved .
Pharmacokinetics
The presence of the carboxylic acid group might enhance its solubility in water, potentially improving its bioavailability .
Result of Action
Aromatic amines are known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment might influence the compound’s action through competitive or cooperative interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with an appropriate amino acid derivative in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is typically isolated by crystallization or precipitation, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid: Lacks the sulfuric acid component.
4-Amino-2-(2-aminophenyl)-4-oxobutanoic acid: Different positional isomer.
2-Amino-4-(2-nitrophenyl)-4-oxobutanoic acid: Contains a nitro group instead of an amino group.
Uniqueness
®-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) is unique due to the presence of both amino and oxo functional groups, as well as the sulfuric acid component. This combination of features contributes to its reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743477 | |
Record name | (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19185-26-3 | |
Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (R)-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19185-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.